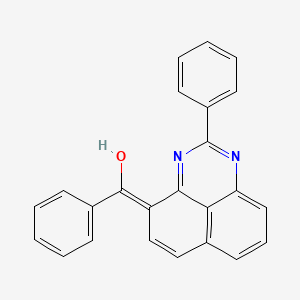
phenyl(2-phenyl-1H-perimidin-9-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(2-phenyl-1H-perimidin-9-yl)methanone is an organic compound that belongs to the class of perimidines Perimidines are heterocyclic compounds containing a fused ring system with nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl(2-phenyl-1H-perimidin-9-yl)methanone can be synthesized through the condensation of 1,8-diaminonaphthalene with benzil in the presence of an acid catalyst. The reaction typically involves dissolving the reactants in ethanol and adding a few drops of concentrated hydrochloric acid. The mixture is then heated to reflux for approximately 40 hours, during which a yellow precipitate forms. This precipitate is collected by filtration and washed with ethanol to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Phenyl(2-phenyl-1H-perimidin-9-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its chemical behavior.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Phenyl(2-phenyl-1H-perimidin-9-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Mechanism of Action
The mechanism of action of phenyl(2-phenyl-1H-perimidin-9-yl)methanone involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
Phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanone: This compound is structurally similar but differs in the hydrogenation state of the perimidine ring.
Benzimidazole derivatives: These compounds share a similar heterocyclic structure and exhibit comparable chemical and biological properties.
Uniqueness
Phenyl(2-phenyl-1H-perimidin-9-yl)methanone is unique due to its specific arrangement of phenyl and perimidine rings, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H16N2O |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(Z)-phenyl-(2-phenylperimidin-4-ylidene)methanol |
InChI |
InChI=1S/C24H16N2O/c27-23(17-8-3-1-4-9-17)19-15-14-16-12-7-13-20-21(16)22(19)26-24(25-20)18-10-5-2-6-11-18/h1-15,27H/b23-19- |
InChI Key |
RPVOAGTXYXTZTK-NMWGTECJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC4=C3C(=N2)/C(=C(/C5=CC=CC=C5)\O)/C=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC4=C3C(=N2)C(=C(C5=CC=CC=C5)O)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















